

Check Availability & Pricing

# Navigating the NO Landscape: A Technical Guide to GSNOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | NO-30    |           |  |  |  |
| Cat. No.:            | B3050570 | Get Quote |  |  |  |

An In-depth Analysis of the Pharmacokinetics and Pharmacodynamics of N30 Pharmaceuticals' Lead Compounds

In the realm of nitric oxide (NO) signaling, the precise regulation of S-nitrosoglutathione (GSNO) levels presents a compelling therapeutic target. N30 Pharmaceuticals has been at the forefront of this research, developing a portfolio of small molecule inhibitors of S-nitrosoglutathione reductase (GSNOR), the primary enzyme responsible for GSNO catabolism. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of their lead investigational compounds, N6022 and N91115 (cavosonstat), which will be used as representative examples for the "NO-30" topic. This document is intended for researchers, scientists, and drug development professionals.

#### Introduction to GSNOR Inhibition

S-nitrosoglutathione reductase (GSNOR) is a key enzyme that regulates the intracellular concentrations of S-nitrosothiols (SNOs) by catalyzing the breakdown of GSNO.[1] GSNO itself is a critical endogenous signaling molecule that modulates a variety of physiological processes, including bronchodilation and anti-inflammatory responses.[2][3] In several inflammatory and respiratory diseases, such as asthma and cystic fibrosis (CF), GSNOR activity is upregulated, leading to depleted levels of GSNO.[4][5]

By inhibiting GSNOR, compounds like N6022 and N91115 aim to increase the bioavailability of GSNO, thereby restoring its beneficial effects.[2] This mechanism of action offers a novel therapeutic strategy for a range of diseases characterized by dysregulated NO signaling.[6]



# **Pharmacodynamics**

The primary pharmacodynamic effect of N6022 and N91115 is the potent and selective inhibition of the GSNOR enzyme. This inhibition leads to a cascade of downstream effects aimed at mitigating disease pathology.

#### **Mechanism of Action**

N6022 and N91115 are reversible inhibitors of GSNOR.[7][8] N6022 has been characterized as a tight-binding inhibitor that occupies the GSNO substrate binding pocket.[7] Kinetically, it displays a mixed uncompetitive mode of inhibition towards GSNO and is uncompetitive with the cofactor NADH.[7][8] The inhibition of GSNOR leads to an increase in intracellular GSNO levels, which in turn enhances S-nitrosylation of target proteins, leading to a range of therapeutic effects.[9]

Below is a diagram illustrating the core signaling pathway.





Click to download full resolution via product page

Caption: GSNOR Inhibition Signaling Pathway.

## **In Vitro Potency**

Both N6022 and N91115 have demonstrated potent inhibition of GSNOR in biochemical assays. The following table summarizes their in vitro potency.



| Compound | Assay               | IC50     | Ki     | Reference(s) |
|----------|---------------------|----------|--------|--------------|
| N6022    | GSNOR<br>Inhibition | 8 nM     | 2.5 nM | [7][8][10]   |
| N91115   | GSNOR<br>Inhibition | 11-22 nM | N/A    | [11]         |

## **Preclinical Efficacy**

The pharmacodynamic effects of these GSNOR inhibitors have been evaluated in various preclinical models of disease.

N6022: In a mouse model of ovalbumin-induced asthma, N6022 demonstrated dosedependent efficacy. A single intravenous dose of ≥0.01 mg/kg attenuated methacholine-induced bronchoconstriction.[6] Furthermore, a dose of ≥0.0005 mg/kg significantly reduced eosinophil infiltration into the lungs.[6]

N91115 (cavosonstat): In preclinical studies, N91115 was shown to increase the function of the F508del-CFTR protein, which is the most common mutation in cystic fibrosis.[12] This stabilizing effect is believed to prolong the function of the CFTR protein, leading to an increase in chloride secretion.[12]

#### **Pharmacokinetics**

The pharmacokinetic profiles of N6022 and N91115 have been characterized in both preclinical species and humans.

## **N6022 Pharmacokinetics**

N6022 was initially developed for intravenous administration due to its low oral bioavailability. [11]

Preclinical Pharmacokinetics (Rat): A 14-day toxicology study in Sprague-Dawley rats with intravenous administration of N6022 revealed the following:

Systemic exposure was greater in males than females.[13]



- Saturation of plasma clearance was observed at the high dose (50 mg/kg/day).[13]
- The liver was identified as the major organ of elimination.[13]

| Parameter                | Value          | Species | Route | Reference |
|--------------------------|----------------|---------|-------|-----------|
| Oral<br>Bioavailability  | 4.4%           | Mouse   | РО    | [6]       |
| Plasma<br>Clearance (CL) | 37.8 mL/min/kg | Mouse   | IV    | [6]       |

Clinical Pharmacokinetics: Phase 1 studies in healthy volunteers evaluated single, increasing intravenous doses of N6022.[4] A subsequent proof-of-concept study in patients with mild asthma used a 5 mg intravenous dose.[14][15]

#### **N91115 (Cavosonstat) Pharmacokinetics**

N91115 was developed as an orally bioavailable GSNOR inhibitor.[11][16]

Clinical Pharmacokinetics (Healthy Volunteers and CF Patients): Phase 1 studies demonstrated that cavosonstat was rapidly absorbed and exhibited linear and predictable pharmacokinetics.[16][17] Key findings include:

- Exposure was not affected by the administration of a high-fat meal.[16][17]
- Co-administration with rifampin, a potent inducer of drug metabolism and transport, did not affect exposure.[16][17]
- The drug was well-tolerated in both healthy volunteers and CF patients.[16][18]

At the highest dose tested in CF patients, a significant reduction in sweat chloride from baseline was observed after 28 days of treatment.[16][17]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these GSNOR



inhibitors.

## **GSNOR Inhibition Assay**

Objective: To determine the in vitro potency (IC50) of test compounds against the GSNOR enzyme.

#### Methodology:

- The activity of purified recombinant GSNOR is measured by monitoring the NADHdependent reduction of GSNO.
- The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+.
- Assays are performed in a buffer system (e.g., 50 mM sodium phosphate, pH 7.4) containing the enzyme, NADH, and varying concentrations of the inhibitor (e.g., N6022).
- The reaction is initiated by the addition of the substrate, GSNO.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This protocol is a generalized summary based on standard biochemical practices for this enzyme.

## In Vivo Asthma Model (for N6022)

Objective: To evaluate the in vivo efficacy of GSNOR inhibitors in a model of allergic airway inflammation and hyperresponsiveness.

#### Methodology:

- Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
- Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple consecutive days to induce an asthmatic phenotype.



- Treatment: N6022 or vehicle is administered intravenously at various doses and time points before the final assessment.
- Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed by measuring the change in lung function (e.g., using whole-body plethysmography to determine Penh) in response to increasing concentrations of inhaled methacholine.
- Inflammatory Cell Analysis: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

This protocol is based on the description of the ovalbumin-induced asthma model used in the evaluation of N6022.[6]

Below is a workflow diagram for the in vivo asthma model.



Click to download full resolution via product page

**Caption:** Experimental workflow for the in vivo asthma model.

#### Clinical Trial Protocol for N91115 in Cystic Fibrosis

Objective: To evaluate the safety, tolerability, and pharmacokinetics of N91115 in patients with cystic fibrosis.

Methodology (Phase 1b):

- Patient Population: Adult patients with CF homozygous for the F508del-CFTR mutation.[18]
- Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.



- Treatment: Patients receive oral doses of N91115 or placebo for a specified duration (e.g., 28 days).
- Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug administration to determine plasma concentrations of N91115 and its metabolites.
  Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.
- Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
- Pharmacodynamic Assessment: Exploratory endpoints such as changes in sweat chloride concentration are measured to assess the biological activity of the drug.[16]

This protocol is a summary of the design for the Phase 1 clinical trials of cavosonstat (N91115). [16][18]

#### Conclusion

The GSNOR inhibitors N6022 and N91115, developed by N30 Pharmaceuticals, represent a targeted approach to modulating the nitric oxide signaling pathway. Their potent and selective inhibition of GSNOR leads to increased levels of the endogenous bronchodilator and anti-inflammatory molecule GSNO. Preclinical and clinical studies have provided valuable insights into their pharmacodynamic effects and pharmacokinetic profiles. While N6022 showed promise in early studies for asthma, the orally bioavailable N91115 was advanced into later-stage clinical trials for cystic fibrosis. Although the development of cavosonstat for CF was discontinued due to not meeting primary endpoints in a Phase 2 trial, the data generated from these programs provide a rich foundation for the continued exploration of GSNOR inhibition as a therapeutic strategy for a variety of diseases.[18] This technical guide summarizes the key findings to aid in the future research and development of this class of compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. tandfonline.com [tandfonline.com]
- 2. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. n30pharma.com [n30pharma.com]
- 4. N30 Pharma Initiates Phase 1 Trials of Novel Reductase Inhibitor [prnewswire.com]
- 5. n30pharma.com [n30pharma.com]
- 6. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSNOR Inhibition | GSNO Thera [gsnothera.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. n30pharma.com [n30pharma.com]
- 12. biospace.com [biospace.com]
- 13. A nonclinical safety and pharmacokinetic evaluation of N6022: a first-in-class Snitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the S-nitrosoglutathione reductase inhibitor N6022 on bronchial hyperreactivity in asthma PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 16. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- To cite this document: BenchChem. [Navigating the NO Landscape: A Technical Guide to GSNOR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050570#no-30-pharmacokinetics-and-pharmacodynamics]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com